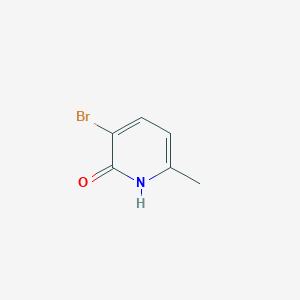
3-Bromo-2-hydroxy-6-picoline
Descripción general
Descripción
3-Bromo-2-hydroxy-6-picoline is a brominated derivative of picoline with a hydroxyl functional group. The presence of the hydroxyl group in such compounds can significantly influence their chemical properties and reactivity. The hydroxyl group can participate in hydrogen bonding, which can affect the molecular structure and stability of the compound. This is evident in the study of Ir(III) complexes, where the introduction of a hydroxyl group into the ancillary ligand resulted in a complex with a larger quantum yield and more stability compared to its counterparts without the hydroxyl group .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were synthesized and characterized, demonstrating the potential for creating complex structures with brominated picoline derivatives . Additionally, cadmium(II) complexes with 3-hydroxypicolinic acid were prepared and characterized, indicating that the hydroxyl group can influence the coordination modes in metal complexes .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-2-hydroxy-6-picoline is often complex and can be influenced by the presence of the hydroxyl group. For example, cadmium(II) complexes with 3-hydroxypicolinic acid showed that the hydroxyl group participates in hydrogen bonding, forming extensive networks that stabilize the molecular structure . Theoretical studies on 3-hydroxy-picolinic acid also highlighted the role of the hydroxyl group in excited state proton transfer, which is crucial for understanding the photophysics of such systems .
Chemical Reactions Analysis
The reactivity of brominated picoline derivatives can be quite diverse. In the case of 2-hydroxyindoline-3-triethylammonium bromide, a related compound, it was used as a reagent for formal C3-electrophilic reactions of indoles, showcasing the versatility of brominated hydroxy compounds in synthetic chemistry . The reaction of picolines with 2-bromo-2-nitro-1,3-indandione also demonstrates the complex reactivity that can occur with brominated picoline derivatives, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-hydroxy-6-picoline and related compounds are influenced by the presence of the bromine and hydroxyl groups. These functional groups can affect solubility, boiling and melting points, and the ability to form crystals. For instance, the crystal structures of cyclopalladated complexes were determined, which is essential for understanding the physical properties of these compounds . The spectroscopic and thermal data from the cadmium(II) complexes study also provide insights into the physical properties of such compounds .
Aplicaciones Científicas De Investigación
Supramolecular Complex Dynamics
A study by Fuss et al. (1999) explored the reaction of various heteroaryl rings, including 3-picoline, with chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes. This research provides insights into the dynamics of noncovalent supramolecular complexes and is significant for understanding rotational barriers in chiral polygons and polyhedra, which can have applications in materials science and molecular engineering (Fuss et al., 1999).
Photophysics and Proton Transfer
An ab initio study by Rode and Sobolewski (2012) investigated the photophysics of 3-hydroxy-picolinic acid, highlighting the role of the carboxylic group in proton transfer. This research is crucial for understanding the photophysical properties of similar compounds, potentially useful in photonics and sensor technology (Rode & Sobolewski, 2012).
Copper(II) Complex Synthesis
Kukovec, Kakša, and Popović (2012) synthesized and characterized a copper(II) complex involving 6-hydroxypicolinic acid and 3-picoline. Their work contributes to the understanding of metal-organic frameworks and coordination chemistry, which is relevant for catalysis and material science applications (Kukovec, Kakša, & Popović, 2012).
Picoline Oxidation in Catalysis
Shishido et al. (2003) studied the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, including 3-picoline. This research is significant for industrial catalysis, particularly in selective oxidation processes, which are integral in chemical manufacturing (Shishido et al., 2003).
Reactive Extraction Techniques
Datta and Kumar (2014) explored the reactive extraction of pyridine-2-carboxylic acid (picolinic acid), which involves enzymatic oxidation of 3-hydroxyanthranilic acid. This study is important for the separation techniques in chemical engineering, particularly for extracting carboxylic acids from dilute solutions, such as in pharmaceutical and agrochemical industries (Datta & Kumar, 2014).
Safety And Hazards
The safety information available indicates that 3-Bromo-2-hydroxy-6-picoline may be harmful if swallowed, inhaled, or comes into contact with skin. It may cause eye irritation. Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and using with adequate ventilation .
Propiedades
IUPAC Name |
3-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSVYAQWWOZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370298 | |
| Record name | 3-Bromo-2-hydroxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-6-picoline | |
CAS RN |
374633-33-7 | |
| Record name | 3-Bromo-2-hydroxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-methyl-pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















